(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound “(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that features multiple functional groups, including a fluorobenzyl group, a pyrrole ring, a triazole ring, and a phenylpiperazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the pyrrole ring: This might involve a condensation reaction.
Attachment of the fluorobenzyl group: This could be done via a nucleophilic substitution reaction.
Formation of the phenylpiperazine moiety: This might involve a reductive amination reaction.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could occur at the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or halogenating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield partially or fully reduced products.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it targets a receptor, it might mimic or block the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (1-(3-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
The presence of the fluorobenzyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, which could impact the compound’s biological activity and stability.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O/c25-20-8-6-7-19(17-20)18-31-23(29-11-4-5-12-29)22(26-27-31)24(32)30-15-13-28(14-16-30)21-9-2-1-3-10-21/h1-12,17H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEATZUUGOXQZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)F)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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